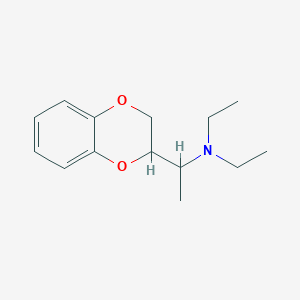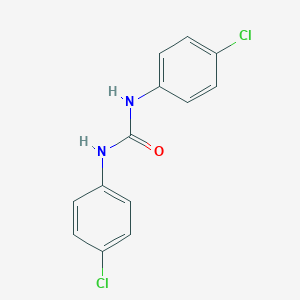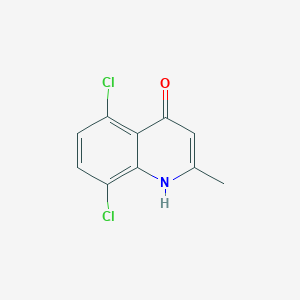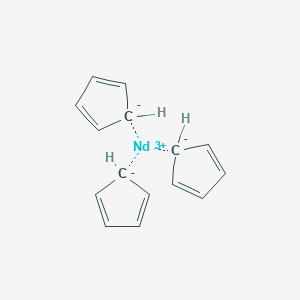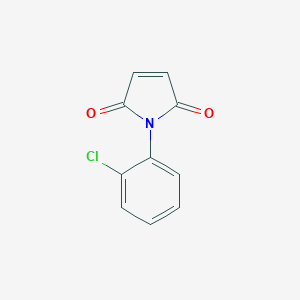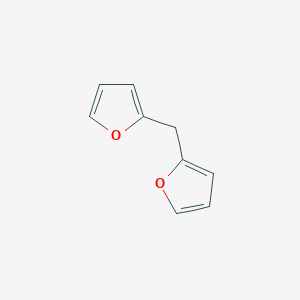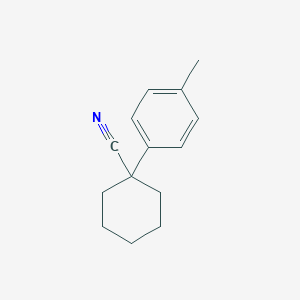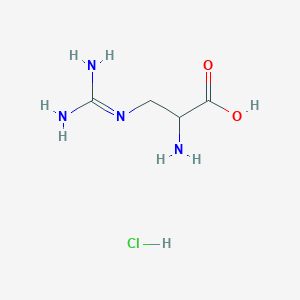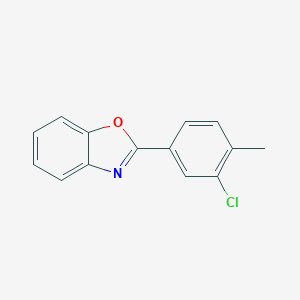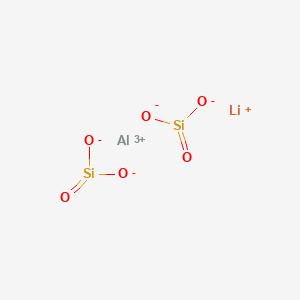
4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine, also known as FP-TZ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FP-TZ belongs to the thiazole family of compounds and has been shown to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
Antibacterial and Anthelmintic Properties
A series of N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines, including derivatives with a 4-fluorophenyl group, have been synthesized and evaluated for their anthelmintic and antibacterial activities. These compounds showed potent activities, highlighting their potential in developing new therapeutic agents for bacterial infections and parasitic worms (Bhandari & Gaonkar, 2016).
Material Science Applications
In material science, thiazole-containing compounds have been used to develop novel materials with specific properties. For instance, a study on multi-stimuli responsive materials based on a novel half-cut cruciform structure, which involves thiazole derivatives, demonstrated applications such as security inks due to their morphology-dependent fluorochromism. This indicates the potential use of thiazole compounds in developing advanced materials for security and sensing applications (Lu & Xia, 2016).
Organic Synthesis and Chemical Analysis
Thiazole derivatives have been utilized in organic synthesis, showing versatility in chemical reactions. A study on the regioselective synthesis of fluorine-containing thiazole and bis-3H-thiazole derivatives explored the use of polyvinyl pyridine as a heterogeneous catalyst. These synthesized compounds exhibited antibacterial activity against various pathogens, suggesting their applicability in medicinal chemistry and drug development (Abbasi Shiran et al., 2015).
Photo-degradation Studies
The photo-degradation behavior of thiazole-containing pharmaceutical compounds has been studied, providing insights into their stability and degradation pathways under light exposure. Such studies are crucial for understanding the stability of drug compounds and their safe use in pharmaceutical formulations (Wu, Hong, & Vogt, 2007).
Mécanisme D'action
Target of Action
Similar compounds such as gefitinib and 4-fluoroisobutyrfentanyl are known to target tyrosine kinases and opioid receptors, respectively
Mode of Action
Based on the structure and the known actions of similar compounds, it can be hypothesized that it may interact with its targets by binding to their active sites, thereby modulating their activity . This interaction could lead to changes in cellular signaling pathways, affecting the function of the cells.
Biochemical Pathways
For instance, 4-fluorobiphenyl, a fluorinated biphenyl compound, undergoes biochemical degradation in the presence of various mycorrhizal fungi
Pharmacokinetics
A study on a similar compound, 2-(4-fluorophenyl)imidazol-5-ones, reported its pharmacokinetic properties, including its absorption and metabolism . It’s important to note that the pharmacokinetic properties can greatly impact a compound’s bioavailability and efficacy.
Result of Action
For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, and anticancer effects
Action Environment
The environment in which this compound acts can influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness. For instance, a study on 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenyl pyridazin-3(2H)-one reported its anti-corrosion characteristics in a 1-M HCl medium .
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2S/c16-12-8-6-11(7-9-12)14-10-19-15(18-14)17-13-4-2-1-3-5-13/h1-10H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVFUSRCVKYALB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361639 |
Source


|
| Record name | 4-(4-Fluorophenyl)-N-phenyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1427-09-4 |
Source


|
| Record name | 4-(4-Fluorophenyl)-N-phenyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

